
GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt
説明
GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt is a useful research compound. Its molecular formula is C184H273N51O57 and its molecular weight is 4111 g/mol. The purity is usually 95%.
BenchChem offers high-quality GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- GLP-1 (1-36) amide plays a pivotal role in understanding and treating type 2 diabetes. Its extraordinary similarity to native GLP-1 enables heightened glucose-dependent insulin secretion . Researchers investigate its potential as a therapeutic agent for managing blood sugar levels.
- GLP-1 peptides, including GLP-1 (1-36), have been employed to explore the restoration of pancreatic beta cell function. These cells are crucial for insulin production and regulation. By studying GLP-1 (1-36), scientists aim to enhance beta cell health and insulin release .
- GLP-1 (1-36) stimulates insulin gene expression and increases cyclic AMP (adenosine monophosphate) levels in rat islet cell lines. This effect contributes to better insulin production and secretion .
- Miniglucagon (glucagon 19-29), a truncated form of GLP-1 (1-36), acts as a potent inhibitor of secretagogue-induced insulin release through a calcium pathway. This finding has implications for diabetes management .
- GLP-1 is also produced in the central nervous system. Investigating GLP-1 (1-36) sheds light on its potential neurological functions, which extend beyond metabolic regulation .
- In response to glucose ingestion, proglucagon in intestinal L cells is cleaved into GLP-1 (1-36). Before secretion into the circulation, GLP-1 (1-36) undergoes further processing into amidated GLP-1 (7-36) and small amounts of glycine-extended GLP-1 (7-37) .
Type 2 Diabetes Mellitus Research
Pancreatic Beta Cell Function Restoration
Insulin Gene Expression and Cyclic AMP Levels
Inhibition of Secretagogue-Induced Insulin Release
Central Nervous System Effects
Preproglucagon Processing and Secretion
作用機序
Target of Action
The primary target of GLP-1 (1-36) amide is the glucagon-like peptide-1 receptor (GLP-1R) . This receptor is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells . GLP-1R plays a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing pancreatic glucagon secretion .
Mode of Action
GLP-1 (1-36) amide binds to and activates its G-protein-coupled receptor, GLP-1R . This interaction triggers a cascade of intracellular events that lead to the enhancement of glucose-dependent insulin secretion . It also suppresses glucagon secretion, which is particularly effective at glucose levels above fasting levels .
Biochemical Pathways
The activation of GLP-1R by GLP-1 (1-36) amide influences several biochemical pathways. It stimulates the adenylyl cyclase pathway, leading to increased cyclic AMP (cAMP) production . This, in turn, activates protein kinase A (PKA), leading to enhanced insulin gene transcription and insulin secretion . Additionally, GLP-1 (1-36) amide has been shown to activate the phosphatidylinositol 3-kinase pathway, which plays a role in the regulation of beta-cell growth and survival .
Pharmacokinetics
GLP-1 (1-36) amide is rapidly degraded primarily by dipeptidyl peptidase-4 (DPP-4), as well as neutral endopeptidase 24.11 (NEP 24.11) and renal clearance, resulting in a half-life of approximately 2 minutes . Consequently, only 10–15% of GLP-1 reaches circulation intact, leading to fasting plasma levels of only 0–15 pmol/L .
Result of Action
The activation of GLP-1R by GLP-1 (1-36) amide results in several molecular and cellular effects. It enhances insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to the regulation of blood glucose levels . Additionally, GLP-1 (1-36) amide has been associated with numerous regulatory and protective effects, including promoting beta-cell growth and survival .
Action Environment
The action of GLP-1 (1-36) amide can be influenced by various environmental factors. For instance, the presence of glucose is a key factor that enhances the insulinotropic effect of GLP-1 (1-36) amide . Additionally, factors such as diet and physical activity can influence the levels of GLP-1 (1-36) amide and its overall effect on glucose homeostasis .
特性
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H273N51O57/c1-17-93(10)147(180(290)207-97(14)154(264)218-127(73-104-78-198-110-42-28-27-41-108(104)110)169(279)221-122(68-90(4)5)171(281)232-145(91(6)7)178(288)217-112(43-29-31-63-185)156(266)199-81-135(243)208-111(150(189)260)45-33-65-196-183(190)191)234-172(282)125(70-101-37-23-19-24-38-101)223-163(273)119(55-61-141(252)253)214-160(270)113(44-30-32-64-186)210-152(262)95(12)204-151(261)94(11)205-159(269)117(51-57-134(188)242)209-136(244)82-200-158(268)116(53-59-139(248)249)213-166(276)121(67-89(2)3)220-168(278)124(72-103-47-49-107(241)50-48-103)224-175(285)131(84-236)228-177(287)133(86-238)229-179(289)146(92(8)9)233-174(284)130(77-144(258)259)226-176(286)132(85-237)230-182(292)149(99(16)240)235-173(283)126(71-102-39-25-20-26-40-102)227-181(291)148(98(15)239)231-137(245)83-201-157(267)115(52-58-138(246)247)211-153(263)96(13)206-165(275)128(75-106-80-195-88-203-106)225-161(271)114(46-34-66-197-184(192)193)212-162(272)118(54-60-140(250)251)215-167(277)123(69-100-35-21-18-22-36-100)222-164(274)120(56-62-142(254)255)216-170(280)129(76-143(256)257)219-155(265)109(187)74-105-79-194-87-202-105/h18-28,35-42,47-50,78-80,87-99,109,111-133,145-149,198,236-241H,17,29-34,43-46,51-77,81-86,185-187H2,1-16H3,(H2,188,242)(H2,189,260)(H,194,202)(H,195,203)(H,199,266)(H,200,268)(H,201,267)(H,204,261)(H,205,269)(H,206,275)(H,207,290)(H,208,243)(H,209,244)(H,210,262)(H,211,263)(H,212,272)(H,213,276)(H,214,270)(H,215,277)(H,216,280)(H,217,288)(H,218,264)(H,219,265)(H,220,278)(H,221,279)(H,222,274)(H,223,273)(H,224,285)(H,225,271)(H,226,286)(H,227,291)(H,228,287)(H,229,289)(H,230,292)(H,231,245)(H,232,281)(H,233,284)(H,234,282)(H,235,283)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,196)(H4,192,193,197)/t93-,94-,95-,96-,97-,98+,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,145-,146-,147-,148-,149-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEAJSJZACHTSH-FTFYVAQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H273N51O57 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4111 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)
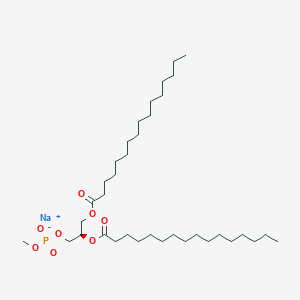
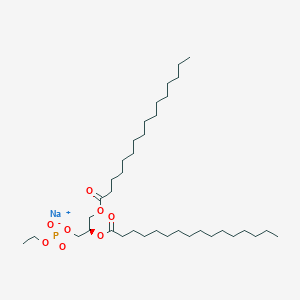
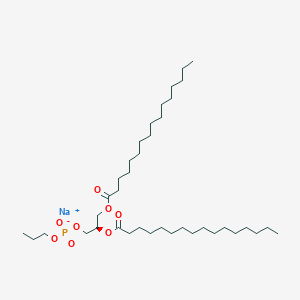

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

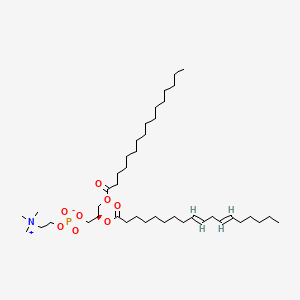
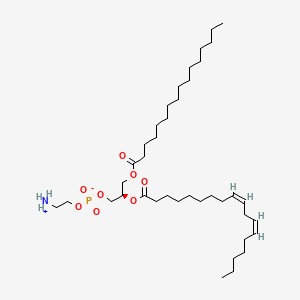
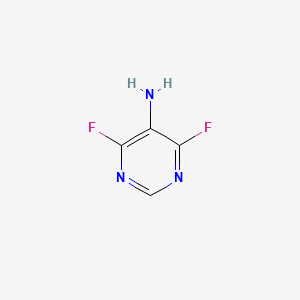
![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)